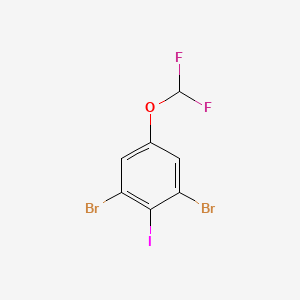

1,3-Dibromo-5-difluoromethoxy-2-iodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Dibromo-5-difluoromethoxy-2-iodobenzene is an aromatic compound with the molecular formula C7H3Br2F2IO It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-5-difluoromethoxy-2-iodobenzene typically involves multiple steps, starting from a suitable benzene derivative. One common method includes the bromination of a difluoromethoxy-substituted benzene, followed by iodination. The reaction conditions often require the use of strong halogenating agents such as bromine and iodine, along with catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving consistent results.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-difluoromethoxy-2-iodobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents are commonly used.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized benzene compounds.

Scientific Research Applications

1,3-Dibromo-5-difluoromethoxy-2-iodobenzene has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-difluoromethoxy-2-iodobenzene involves its interaction with molecular targets and pathways in biological systems. The halogen atoms in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

1,3-Dibromo-5-fluoro-2-iodobenzene: Similar in structure but lacks the difluoromethoxy group.

1,3-Dibromo-2-chloro-5-fluoro-4-iodobenzene: Contains an additional chlorine atom and lacks the difluoromethoxy group.

Uniqueness

1,3-Dibromo-5-difluoromethoxy-2-iodobenzene is unique due to the presence of both bromine and iodine atoms along with the difluoromethoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Biological Activity

1,3-Dibromo-5-difluoromethoxy-2-iodobenzene is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structure, characterized by multiple halogen substituents, suggests potential interactions with various biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's molecular formula is C7H3Br2F2O, with a molecular weight of 303.9 g/mol. The presence of bromine and fluorine atoms significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H3Br2F2O |

| Molecular Weight | 303.9 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not specified] |

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The halogen substituents may enhance lipophilicity, allowing the compound to penetrate cell membranes and interact with intracellular targets.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can act as a modulator for certain receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. A study focusing on similar dibrominated compounds showed significant antifungal activity against Candida neoformans, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 0.06 μg/mL for certain derivatives . While specific data for this compound is limited, its structural similarity suggests potential efficacy against fungal pathogens.

Cytotoxicity

Cytotoxicity assays have been conducted on related compounds, revealing varying degrees of toxicity depending on the substituents present. For instance, compounds with multiple halogens displayed selective toxicity towards cancer cell lines while sparing normal cells . This selectivity is crucial for therapeutic applications in oncology.

Case Study 1: Antifungal Activity

In a series of experiments examining the antifungal properties of dibromophenyl derivatives, it was found that modifications to the bromine positions significantly affected potency. Compounds bearing a 2-bromophenyl group exhibited enhanced antifungal activity compared to their non-brominated counterparts . This suggests that the presence of bromine in the structure may be beneficial for developing antifungal agents.

Case Study 2: Anticancer Potential

A study investigating the cytotoxic effects of halogenated benzene derivatives on various cancer cell lines demonstrated that compounds similar to this compound could induce apoptosis in human leukemia cells. The mechanism was attributed to the activation of caspase pathways, highlighting the potential role of this compound in cancer therapy .

Properties

Molecular Formula |

C7H3Br2F2IO |

|---|---|

Molecular Weight |

427.81 g/mol |

IUPAC Name |

1,3-dibromo-5-(difluoromethoxy)-2-iodobenzene |

InChI |

InChI=1S/C7H3Br2F2IO/c8-4-1-3(13-7(10)11)2-5(9)6(4)12/h1-2,7H |

InChI Key |

ZARAGKIPGYVLAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)I)Br)OC(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.